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1-(Oxolane-3-carbonyl)piperidin-3-ol

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

In fragment-based drug discovery, substituting regioisomers can compromise binding. This compound's 3-OH piperidine and oxolane-3-carbonyl orientation is non-interchangeable, ensuring target hinge-binding geometry. Key advantages: - Rule-of-three compliant fragment (MW 199.25, 1 HBD, 1 rotatable bond) for NMR/SPR screening. - Versatile synthetic handle: the secondary alcohol enables Mitsunobu inversion, O-alkylation, or oxidation. - Non-basic amide (pKa < 0) remains neutral across pH 2-12, simplifying extraction and scale-up.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 1250077-04-3
Cat. No. B1488359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxolane-3-carbonyl)piperidin-3-ol
CAS1250077-04-3
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCOC2)O
InChIInChI=1S/C10H17NO3/c12-9-2-1-4-11(6-9)10(13)8-3-5-14-7-8/h8-9,12H,1-7H2
InChIKeyTWRMGPFNXIQLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxolane-3-carbonyl)piperidin-3-ol (CAS 1250077-04-3): Structural Identity and Compound Class


1-(Oxolane-3-carbonyl)piperidin-3-ol (CAS 1250077-04-3) is a heterocyclic building block belonging to the N-acylated 3-hydroxypiperidine class. Its molecular formula is C10H17NO3 (MW 199.25 g/mol) and its IUPAC name is (3-hydroxypiperidin-1-yl)-(oxolan-3-yl)methanone . The structure incorporates a piperidine ring bearing a secondary hydroxyl at the 3-position, an amide carbonyl linker, and a tetrahydrofuran (oxolane) ring attached at the oxolane 3-position [1]. The compound is typically supplied at ≥95% purity and is used exclusively as a synthetic intermediate in medicinal chemistry and chemical biology research .

Heterocyclic building block: N-acyl-3-hydroxypiperidine class
Supports medicinal chemistry and fragment-based screening workflows
Amide linkage provides metabolic stability for lead optimization

Why 1-(Oxolane-3-carbonyl)piperidin-3-ol Cannot Be Replaced by In-Class Analogs Without Method Revalidation


In building-block procurement, it is tempting to substitute a given N-acyl-3-hydroxypiperidine with its closest regioisomer or functional analog to reduce cost or lead time. However, small structural perturbations—moving the hydroxyl from the 3- to the 4-position of piperidine, relocating the carbonyl on the oxolane ring from the 3- to the 2-position, or reducing the amide to an amine—alter the vector of hydrogen-bond donation, the spatial orientation of the lone pairs, and the conformational population of the piperidine ring . These changes translate into quantifiable differences in HPLC retention time, calculated logP, hydrogen-bond donor/acceptor count, and ultimately target-binding geometry . The evidence items below demonstrate that the 3-OH / oxolane-3-carbonyl combination is not interchangeable with its nearest neighbors; any substitution must trigger a full re-optimization of the downstream synthetic sequence or biological assay [1].

Hydroxyl Position

4-OH isomer shifts hydrogen-bond vector ~60°, may disrupt target engagement geometry

Carbonyl Attachment Site

2-carbonyl oxolane introduces steric hindrance, altering amide conformation and accessibility

Linkage Chemistry

Amine analog is basic (pKa ~8.5) and protonated at physiological pH; amide remains neutral and metabolically more stable

Quantitative Differentiation of 1-(Oxolane-3-carbonyl)piperidin-3-ol vs. Its Closest Analogs


Hydroxyl Regioisomerism: 3‑OH vs. 4‑OH Piperidine Alters Hydrogen‑Bond Geometry and Calculated logP

The 3‑hydroxypiperidine regioisomer (target) places the hydrogen‑bond donor/acceptor in a meta relationship to the amide nitrogen, whereas the 4‑hydroxy isomer (CAS 1307452-28-3) places it in a para relationship . In piperidine‑based drug scaffolds, this positional shift alters the dihedral angle between the hydroxyl oxygen and the pharmacophore attachment point by approximately 60°, directly affecting the spatial complementarity to biological targets [1]. The calculated hydrogen‑bond donor and acceptor counts are identical (2 each), but the experimentally measured HPLC retention time differs, consistent with differential polar surface area exposure .

Hydroxyl Regioisomerism
Head-to-head
3-OH (meta) vs. 4-OH (para)
~60° dihedral angle shift; SMILES/InChI Key divergence confirms distinct identity
Alters hydrogen-bond geometry; non-interchangeable for target engagement.
HPLC retention time differs per vendor QC.
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Carbonyl Attachment Site on Oxolane: 3‑Carbonyl vs. 2‑Carbonyl Determines Steric and Electronic Environment of the Amide

The target compound bears the oxolane-3-carbonyl group, while the isomeric 1-(oxolane-2-carbonyl)piperidin-3-ol (CAS 1154913-24-2) places the carbonyl at the oxolane 2‑position adjacent to the ring oxygen . The 2‑carbonyl isomer introduces a sterically congested amide environment due to the proximity of the tetrahydrofuran oxygen lone pairs, which can alter the amide bond’s resonance and rotational barrier [1]. The target compound (3‑carbonyl) provides a less hindered amide conformation, which is preferred when the amide carbonyl is intended to act as a hydrogen‑bond acceptor in a geometrically defined binding pocket [2].

Carbonyl Attachment
Head-to-head
3-carbonyl vs. 2-carbonyl oxolane
Distinct CAS numbers; 2-carbonyl isomer exhibits steric congestion near amide
Steric environment governs amide geometry; 3-carbonyl preferred for unhindered H-bond acceptor role.
Elution profiles differ on C18 HPLC.
Synthetic Chemistry Medicinal Chemistry Conformational Analysis

Hydrogen‑Bond Donor/Acceptor Profile: 3‑OH Piperidine vs. 3‑CH₂OH Piperidine Analog

Replacement of the 3‑OH group with a 3‑CH₂OH group, as in [1-(oxolane-3-carbonyl)piperidin-3-yl]methanol (CAS 1247713-51-4), increases the molecular weight from 199.25 to 213.27 g/mol and extends the hydrogen‑bond donor by one rotatable bond . This added flexibility lowers the fraction of sp³‑hybridized carbons (Fsp³) and increases the number of accessible conformations, potentially reducing binding affinity due to a larger entropic penalty [1]. The 3‑OH compound (target) presents a rigid, orientationally defined hydrogen‑bond donor, whereas the 3‑CH₂OH analog introduces conformational ambiguity .

Donor Flexibility
Head-to-head
3-OH vs. 3-CH2OH
+1 rotatable bond (+7% MW); rigid OH donor vs. flexible CH2OH
Increased rotatable bonds may lower binding efficiency; target offers more favorable entropic profile.
Calculated molecular properties; aligns with Veber rule considerations.
Physicochemical Profiling Drug Design Fragment-Based Screening

Amide Bond Stability: 3‑OH Piperidine Amide vs. Direct Amine Analog

The target compound contains a tertiary amide linkage (piperidine‑N–C(=O)–oxolane), which is chemically and metabolically distinct from the tertiary amine found in 1-(tetrahydrofuran-3-yl)piperidin-3-ol (CAS 1343093-25-3) . Amides are resistant to N‑dealkylation by cytochrome P450 enzymes and to hydrolytic cleavage under mildly acidic conditions, whereas tertiary amines undergo rapid oxidative metabolism and pH‑dependent protonation [1]. The target compound’s amide nitrogen is non‑basic (pKa of conjugate acid < 0), while the amine analog has a predicted pKa ≈ 8‑9, leading to different ionization states at physiological pH [2]. This difference directly impacts both in vitro assay behavior and downstream pharmacokinetic properties if the compound is elaborated into a drug candidate.

Amide vs. Amine
Head-to-head
Tertiary amide (target) vs. tertiary amine
pKa difference >8 log units; amine protonated at pH 7.4, amide neutral
Amide avoids pH-dependent assay artifacts and CYP450 N-dealkylation; simplifies PK optimization.
Predicted pKa; consistent with metabolic stability literature.
Chemical Stability Synthetic Reliability Pharmacokinetics

Application Scenarios Where 1-(Oxolane-3-carbonyl)piperidin-3-ol Is the Scientifically Preferred Building Block


Medicinal Chemistry: Synthesis of Conformationally Defined Kinase Inhibitor Leads Requiring a Meta‑Hydroxyl Pharmacophore

The 3‑OH piperidine motif is a privileged pharmacophore in ATP‑competitive kinase inhibitors, where the hydroxyl acts as a hydrogen‑bond donor to the kinase hinge region [1]. The 3‑OH (meta) orientation is geometrically distinct from the 4‑OH (para) isomer, and SAR studies in the hydroxypiperidine patent literature confirm that only the 3‑OH series achieves the correct hydrogen‑bond vector for specific kinase binding pockets . The oxolane-3‑carbonyl amide provides a metabolically stable, neutral linker that can be further elaborated without introducing a basic amine center [2].

Chemical Biology: Fragment‑Based Screening Libraries for GPCR and Enzyme Targets

Rule‑of‑three compliant fragments require MW ≤ 300, ≤ 3 H‑bond donors, and ≤ 3 rotatable bonds. With MW 199.25, one H‑bond donor, and one rotatable bond, 1-(oxolane-3-carbonyl)piperidin-3-ol is an ideal fragment for NMR‑based or SPR‑based screening [1]. The rigid 3‑OH donor avoids the entropic penalty associated with the 3‑CH₂OH analog (one extra rotatable bond), which improves ligand efficiency indices in fragment hit triage .

Synthetic Methodology: Scaffold for Late‑Stage Diversification via the 3‑Hydroxyl Handle

The secondary alcohol at the piperidine 3‑position serves as a versatile synthetic handle for Mitsunobu inversion, O‑alkylation, sulfonylation, or oxidation to the ketone, enabling divergent library synthesis from a single intermediate [1]. The amide linkage remains intact under these transformations, preserving the oxolane‑carbonyl pharmacophore for downstream SAR exploration. This contrasts with the 4‑OH isomer, which may exhibit different reactivity due to altered steric accessibility .

Process Chemistry: Non‑Basic Amide Intermediate for Multi‑Step Synthesis Avoiding pH‑Dependent Workup

Because the target compound’s tertiary amide is non‑basic (pKa < 0), the molecule remains neutral across a wide pH range (pH 2–12), simplifying liquid‑liquid extraction, flash chromatography, and salt formation steps during scale‑up [1]. The amine analog (CAS 1343093-25-3), by contrast, requires careful pH control to avoid partitioning losses. This property is particularly advantageous in kilogram‑scale campaigns where reproducible extraction efficiency is critical for process robustness .

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
3-OH piperidine pharmacophore geometry
Hinge-region hydrogen-bond vector
Fragment-based screening library
Rule-of-three compliance (MW, HBD, rot. bonds)
Ligand efficiency and binding confirmation
Late-stage diversification scaffold
Secondary alcohol as synthetic handle
Amide stability under functionalization conditions
Multi-step process chemistry
Non-basic amide (pKa
pH-independent partitioning during scale-up
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